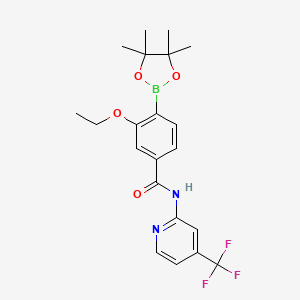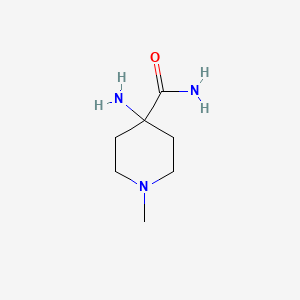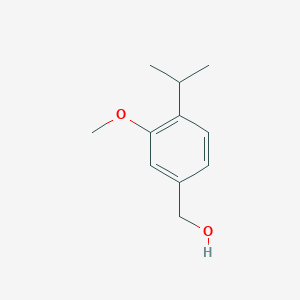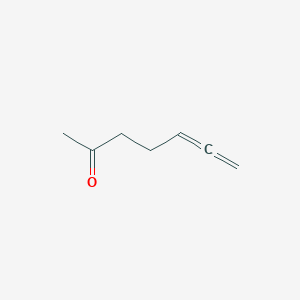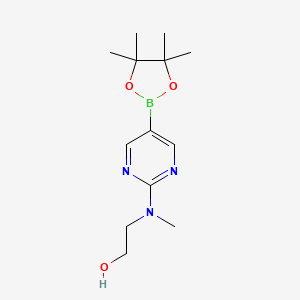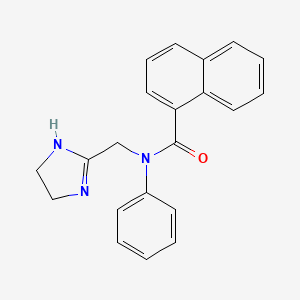
N-((2-Imidazolin-2-yl)methyl)-N-phenyl-1-naphthalenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is a complex organic compound that features an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide typically involves the reaction of 2-imidazoline derivatives with naphthalenecarboxylic acid derivatives. One common method includes the use of aldehydes and ethylenediamine in the presence of tert-butyl hypochlorite to form the imidazoline ring . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:
Oxidation: The imidazoline ring can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthalenecarboxamide moiety.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of sodium iodide and anhydrous magnesium sulfate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole and naphthalenecarboxamide derivatives, which can have different functional properties and applications.
Applications De Recherche Scientifique
N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazoline ring can bind to imidazoline receptors, modulating their activity and leading to various physiological effects . The phenyl and naphthalenecarboxamide groups can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Clemizole: An antihistaminic agent with a similar imidazole ring structure.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug containing a substituted imidazole ring.
Uniqueness: N-[(2-imidazolin-2-yl)methyl]-N-phenyl-1-naphthalenecarboxamide is unique due to its combination of an imidazoline ring, a phenyl group, and a naphthalenecarboxamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
32421-56-0 |
|---|---|
Formule moléculaire |
C21H19N3O |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(19-12-6-8-16-7-4-5-11-18(16)19)24(15-20-22-13-14-23-20)17-9-2-1-3-10-17/h1-12H,13-15H2,(H,22,23) |
Clé InChI |
NRJIXIBPYXAQHK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


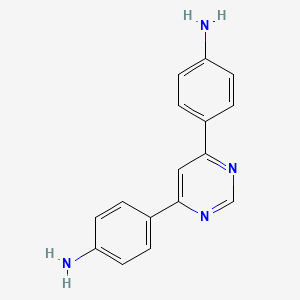

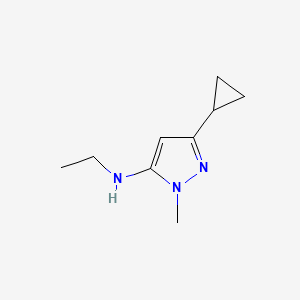
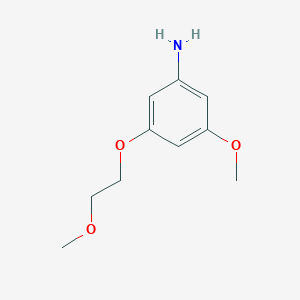


![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)


